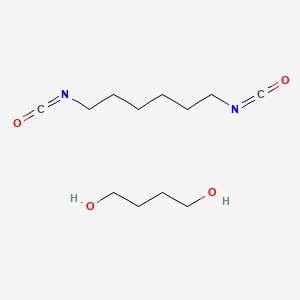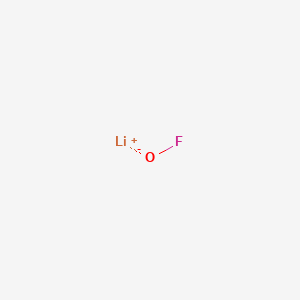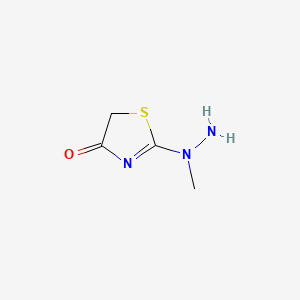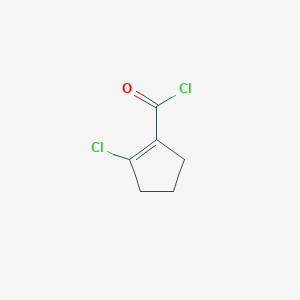
1-Cyclopentene-1-carbonylchloride, 2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentene-1-carbonylchloride, 2-chloro- is an organic compound with the molecular formula C6H6Cl2O. It is a derivative of cyclopentene, where the carbonyl group is bonded to the first carbon of the cyclopentene ring, and a chlorine atom is attached to the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1-carbonylchloride, 2-chloro- can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 1-Cyclopentene-1-carbonylchloride, 2-chloro- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentene-1-carbonylchloride, 2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The carbonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Reagents like hydrogen chloride (HCl) or bromine (Br2) can be used for addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentene derivatives, while addition reactions can produce halogenated cyclopentanes .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentene-1-carbonylchloride, 2-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopentene-1-carbonylchloride, 2-chloro- involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl heterocyclic compound used in the synthesis of various derivatives.
Cyclopentene: A simpler compound with a similar cyclopentene ring structure but without the carbonyl chloride and additional chlorine atom.
Uniqueness
1-Cyclopentene-1-carbonylchloride, 2-chloro- is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its combination of a cyclopentene ring, carbonyl chloride group, and chlorine atom makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
35582-46-8 |
|---|---|
Molekularformel |
C6H6Cl2O |
Molekulargewicht |
165.01 g/mol |
IUPAC-Name |
2-chlorocyclopentene-1-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O/c7-5-3-1-2-4(5)6(8)9/h1-3H2 |
InChI-Schlüssel |
FYMFDDBQSWVJBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


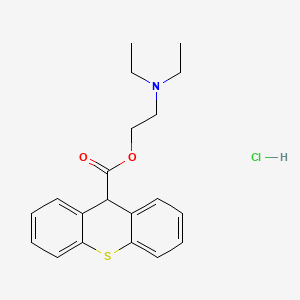
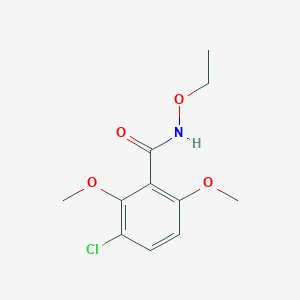
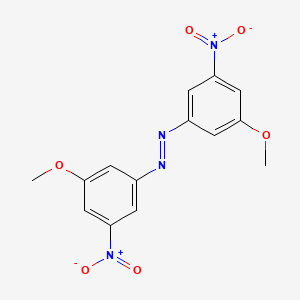
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)



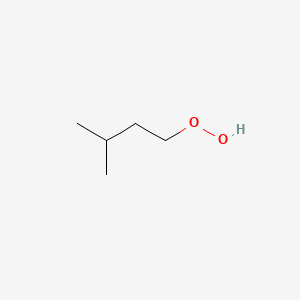
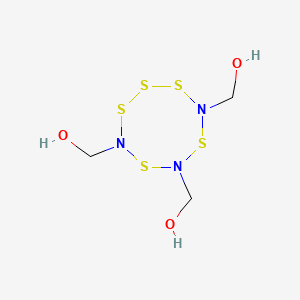
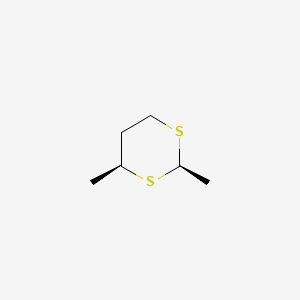
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
